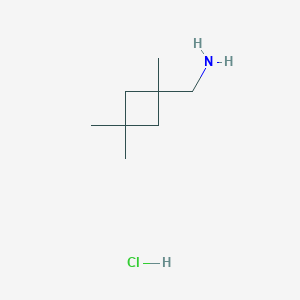![molecular formula C23H17ClFNO4S B2711738 3-(4-Chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one CAS No. 866810-23-3](/img/structure/B2711738.png)
3-(4-Chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one” is a complex organic molecule that contains several functional groups including a sulfonyl group, a methoxy group, and a quinolinone group. It also contains chlorophenyl and fluorophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone core, which is a bicyclic system containing a benzene ring fused to a pyridone ring. The sulfonyl, methoxy, chlorophenyl, and fluorophenyl groups would be attached at the appropriate positions on this core .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl, methoxy, chlorophenyl, and fluorophenyl groups. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl, methoxy, chlorophenyl, and fluorophenyl groups could potentially influence its solubility, stability, and reactivity .Scientific Research Applications
Chemical Synthesis and Characterization
Chemical synthesis and structural characterization form the foundation of research applications for complex molecules. Studies have focused on synthesizing various quinoline derivatives and exploring their chemical properties. For example, the synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide} demonstrates the intricate steps involved in creating quinoline derivatives with specific functional groups, highlighting the compound's synthetic accessibility and structural diversity (Hayun et al., 2012).
Antimicrobial and Antitumor Applications
Quinoline derivatives exhibit a broad range of biological activities, including antimicrobial and antitumor effects. For instance, research on 4-hydroxyquinolones has revealed their potential as scaffolds for developing new therapeutic agents with specific biological activities (Ukrainets et al., 2014). Another study on novel 4(3H)-quinazolinone derivatives showed their potential as anti-inflammatory and analgesic agents, suggesting the diverse therapeutic applications of quinoline derivatives (A. A. Farag et al., 2012).
Molecular Structure and Photoluminescence
The molecular structure of quinoline derivatives significantly influences their photophysical properties. Research into the crystal structure of 4-fluoroisoquinoline-5-sulfonyl chloride and related derivatives has provided insights into the impact of substituents on the molecule's conformation and photoluminescence properties, underscoring the potential for developing optoelectronic materials (S. Ohba et al., 2012).
Catalytic and Reactivity Studies
Quinoline derivatives also play a role in catalysis and reactivity studies. For example, methyloxorhenium(V) complexes with quinoline ligands have been synthesized and studied for their reactivity, demonstrating the compound's versatility in catalytic applications and its potential in synthetic chemistry (Xiaopeng Shan et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4S/c1-30-18-7-10-21-20(12-18)23(27)22(31(28,29)19-8-5-16(24)6-9-19)14-26(21)13-15-3-2-4-17(25)11-15/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXYRPRSCHYONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


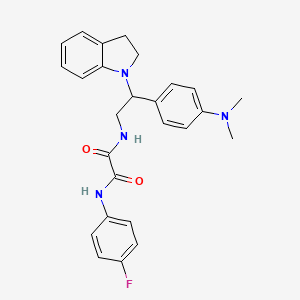
![6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2711659.png)
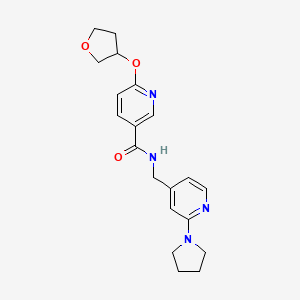
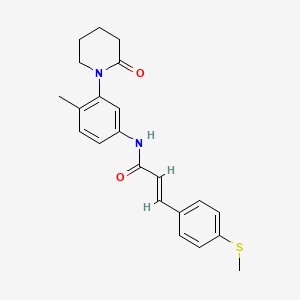
![5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B2711664.png)
![4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol](/img/structure/B2711665.png)
![6-(tert-butylthio)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2711670.png)
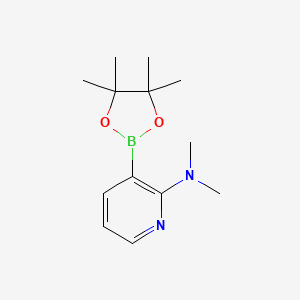
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2711672.png)
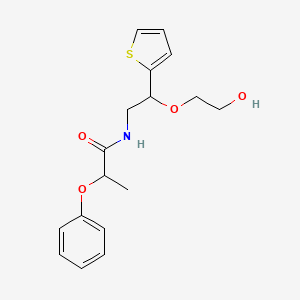
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2711675.png)
![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2711676.png)
